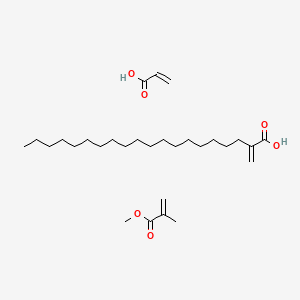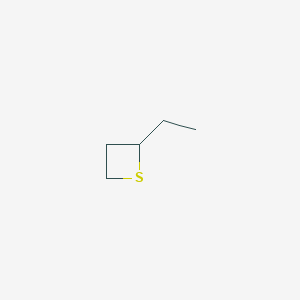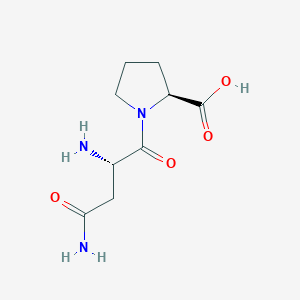
Asn-Pro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Pro typically involves the coupling of L-asparagine and L-proline using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Asn-Pro can undergo various chemical reactions, including:
Deamidation: The asparagine residue in this compound can undergo deamidation, converting it to aspartic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used for oxidation reactions.
Major Products Formed
Hydrolysis: L-asparagine and L-proline.
Oxidation: Hydroxyproline.
Deamidation: Aspartic acid.
Applications De Recherche Scientifique
Asn-Pro has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Asn-Pro involves its interaction with specific molecular targets and pathways. For example, the casein peptide this compound-Trp-Asp-Gln has been shown to enhance epithelial barrier function by upregulating the expression of occludin, a protein involved in tight junction formation in intestinal cells . This suggests that this compound-containing peptides can modulate cellular functions by influencing gene expression and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Asparagine (Asn): An amino acid involved in protein synthesis and metabolism.
Proline (Pro): An amino acid that plays a role in protein structure due to its unique cyclic structure.
Asn-Asn-Pro-Ser: A tetrapeptide composed of two L-asparagine units, L-proline, and L-serine.
Uniqueness of Asn-Pro
This compound is unique due to its specific combination of L-asparagine and L-proline, which imparts distinct chemical and biological properties. The presence of both amino acids in a single dipeptide allows for unique interactions and functions that are not observed in the individual amino acids or other similar peptides .
Propriétés
Numéro CAS |
78346-95-9 |
|---|---|
Formule moléculaire |
C9H15N3O4 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |
Clé InChI |
GADKFYNESXNRLC-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


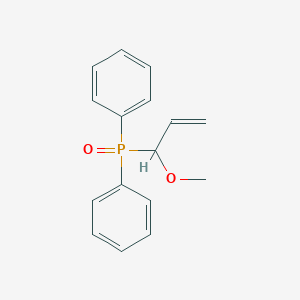
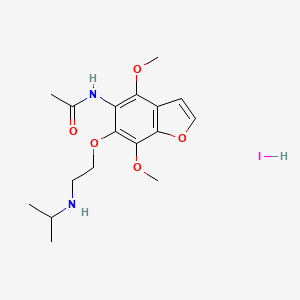
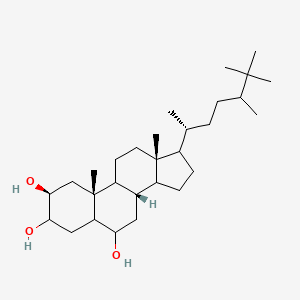
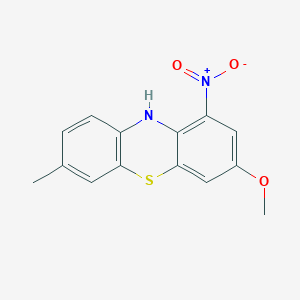

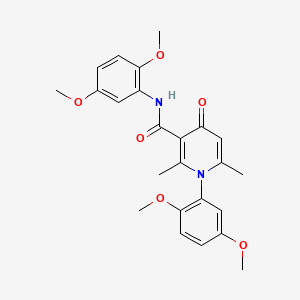
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
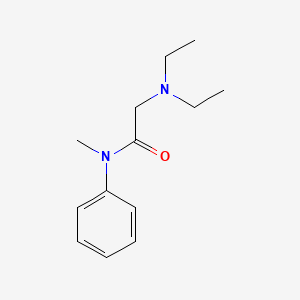
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
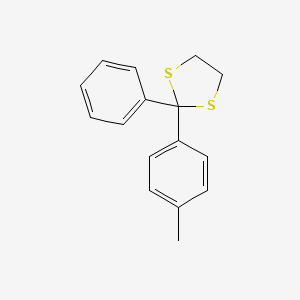
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
